molecular formula C9H19NO B8727970 4-(Ethoxymethyl)cyclohexan-1-amine CAS No. 919799-83-0

4-(Ethoxymethyl)cyclohexan-1-amine

Cat. No.: B8727970
CAS No.: 919799-83-0
M. Wt: 157.25 g/mol
InChI Key: YMZGIMHHKLYBQZ-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethoxymethyl (-CH2-O-C2H5) substituent at the 4-position of the cyclohexane ring and an amine group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines lipophilicity from the cyclohexane ring and the ethoxymethyl group with the reactivity of the primary amine, enabling diverse functionalization .

Properties

CAS No.

919799-83-0

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(ethoxymethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-2-11-7-8-3-5-9(10)6-4-8/h8-9H,2-7,10H2,1H3

InChI Key

YMZGIMHHKLYBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-(Ethoxymethyl)cyclohexan-1-amine and analogous compounds:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Ethoxymethyl (-CH2-O-C2H5) C9H19NO 157.3 Amine, Ether
4-(4-(Ethoxymethyl)-1H-triazol-1-yl)cyclohexan-1-amine 4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl C11H20N4O 224.3 Amine, Triazole, Ether
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine HCl 3-Ethyl-1,2,4-oxadiazol-5-yl C10H16ClN3O 229.7 Amine, Oxadiazole, HCl salt
4-Ethynylcyclohexan-1-amine Ethynyl (-C≡CH) C8H13N 123.2 Amine, Alkyne
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 2,2,2-Trifluoroethoxy (-O-CF3) C8H14F3NO 197.2 Amine, Fluorinated ether

Key Observations :

  • Heterocyclic vs. In contrast, the ethoxymethyl group in the target compound offers simpler ether-based polarity .
  • Fluorinated vs. Non-Fluorinated: The trifluoroethoxy derivative (C8H14F3NO) exhibits higher electronegativity and metabolic stability due to fluorine atoms, whereas the ethoxymethyl group provides moderate lipophilicity .

Physicochemical Properties

Property This compound Triazole Derivative Oxadiazole Derivative Trifluoroethoxy Derivative
Molecular Weight 157.3 224.3 229.7 197.2
Polarity Moderate (ether, amine) High (triazole, amine) Moderate (oxadiazole) High (fluorinated ether)
Lipophilicity (LogP) Estimated ~2.0 Higher (~2.5–3.0) ~2.2 Lower (~1.8 due to -CF3)
Stability Stable under neutral conditions Discontinued (stability?) HCl salt enhances stability High (resistant to oxidation)

Notes:

  • The triazole derivative (C11H20N4O) was discontinued, possibly due to synthesis challenges or instability .
  • The trifluoroethoxy group enhances resistance to metabolic degradation, making it favorable in drug design .

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